REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=O)[C:5]([CH:8]=O)=[CH:6][CH:7]=1.C(O[N:19]([CH2:22][CH3:23])CC)(=O)CC([O-])=O.[O-:24][CH2:25][CH3:26].[Na+].C([OH:30])C>>[CH2:25]([O:24][C:23]([C:22]1[N:19]=[CH:10][C:4]2[C:5]([CH:8]=1)=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2)=[O:30])[CH3:26] |f:2.3|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)C=O)C=O
|
Name
|
diethylamino malonate
|
Quantity
|
0.452 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)ON(CC)CC
|
Name
|
|
Quantity
|
0.218 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hr
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography (silica gel, 0.5% MeOH in CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CC2=CC(=CC=C2C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |